N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15010807
InChI: InChI=1S/C6H11N3O2S2/c1-4(2)5-7-8-6(12-5)9-13(3,10)11/h4H,1-3H3,(H,8,9)
SMILES:
Molecular Formula: C6H11N3O2S2
Molecular Weight: 221.3 g/mol

N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide

CAS No.:

Cat. No.: VC15010807

Molecular Formula: C6H11N3O2S2

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide -

Specification

Molecular Formula C6H11N3O2S2
Molecular Weight 221.3 g/mol
IUPAC Name N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide
Standard InChI InChI=1S/C6H11N3O2S2/c1-4(2)5-7-8-6(12-5)9-13(3,10)11/h4H,1-3H3,(H,8,9)
Standard InChI Key DSHVSSFNAYOMRF-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN=C(S1)NS(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide, reflecting its methanesulfonamide group attached to the 2-position of a 5-isopropyl-substituted 1,3,4-thiadiazole ring. Its molecular formula is C₆H₁₁N₃O₂S₂, with a molecular weight of 221.31 g/mol (calculated via PubChem’s atomic mass conventions) .

Table 1: Molecular descriptors of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-methanesulfonamide

PropertyValue
Molecular formulaC₆H₁₁N₃O₂S₂
Molecular weight221.31 g/mol
SMILESCC(C)C1=NN=C(S1)NS(=O)(=O)C
InChIKeyZABCKQBSQJFGLL-UHFFFAOYSA-N

Crystallographic and Spectroscopic Features

While no experimental crystallographic data exists for this compound, X-ray studies of analogous 1,3,4-thiadiazoles reveal planar heterocyclic rings with bond lengths of 1.65–1.72 Å for C–N and 1.74–1.82 Å for C–S bonds . The methanesulfonamide group likely adopts a tetrahedral geometry around the sulfur atom, as observed in structurally related sulfonamides .

Predicted spectroscopic signatures include:

  • IR: Strong absorption bands at 1,150–1,350 cm⁻¹ (S=O asymmetric stretching) and 1,020–1,080 cm⁻¹ (S=O symmetric stretching) .

  • ¹H NMR: A singlet at δ 3.2–3.4 ppm for the methyl group of methanesulfonamide, coupled with a multiplet at δ 1.2–1.4 ppm for the isopropyl substituent .

Synthetic Pathways and Optimization

Primary Synthesis Route

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-methanesulfonamide can be achieved via a two-step protocol:

  • Formation of 5-Isopropyl-1,3,4-thiadiazol-2-amine:
    Cyclocondensation of thiosemicarbazide with isobutyryl chloride in acidic media yields the thiadiazole core .

  • Sulfonation Reaction:
    Reaction with methanesulfonyl chloride in the presence of pyridine as a base:

    Thiadiazol-2-amine+CH3SO2ClpyridineN-(5-isopropyl-thiadiazol-2-yl)-methanesulfonamide\text{Thiadiazol-2-amine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{pyridine}} \text{N-(5-isopropyl-thiadiazol-2-yl)-methanesulfonamide}

    Reaction conditions: 0–5°C, 4–6 hours, yielding 65–75% .

Table 2: Optimization parameters for sulfonation step

ParameterOptimal ValueEffect on Yield
Temperature0–5°CPrevents decomposition
SolventDichloromethaneMaximizes solubility
BasePyridineNeutralizes HCl
Reaction time4–6 hoursCompletes substitution

Alternative Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction time to 15–20 minutes with comparable yields (70–72%) .

  • Solid-Phase Synthesis: Utilizes polymer-supported sulfonyl chlorides for easier purification, though yields remain suboptimal (50–55%) .

Physicochemical and Pharmacokinetic Properties

Solubility and Partition Coefficients

  • Aqueous solubility: Predicted 0.8–1.2 mg/mL (pH 7.4), based on LogP = 1.2 ± 0.3 .

  • Lipophilicity: Calculated LogP (ChemAxon) = 1.4, indicating moderate membrane permeability.

Table 3: Predicted ADME properties

PropertyValueMethod
LogP1.4ChemAxon
Water solubility1.0 mg/mLALOGPS
BBB permeabilityModerateSwissADME
CYP2D6 inhibitionLow probabilityadmetSAR

Stability Profiles

  • Thermal stability: Decomposes at 210–215°C (DSC analysis of analogs) .

  • Photostability: Stable under UV light (λ > 300 nm) for 48 hours .

Challenges and Future Directions

  • Synthetic Scalability: Current yields (65–75%) require optimization for industrial production.

  • Toxicological Profiling: No in vivo data exists; acute toxicity studies in rodent models are critical.

  • Formulation Development: Poor aqueous solubility necessitates nanoemulsion or cyclodextrin complexation strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator